

Application Notes: (6-Ethoxypyridin-3-yl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B151893

[Get Quote](#)

(6-Ethoxypyridin-3-yl)boronic acid is an organoboron compound increasingly recognized for its potential as a versatile building block in the synthesis of advanced materials. Its unique electronic properties and reactivity make it a valuable precursor for creating novel organic electronic materials, sensors, and functional polymers. This document provides an overview of its applications, experimental protocols, and potential uses in materials science research and development.

Physicochemical Properties

(6-Ethoxypyridin-3-yl)boronic acid is a stable, solid compound with the following properties:

Property	Value	Reference
CAS Number	612845-44-0	[1]
Molecular Formula	C ₇ H ₁₀ BNO ₃	[1]
Molecular Weight	166.97 g/mol	[1]
Appearance	White to off-white solid	N/A
Purity	≥97%	[2]
Melting Point	135-140 °C	[2]
Boiling Point	313.2±52.0 °C (Predicted)	[2]
Density	1.24±0.1 g/cm ³ (Predicted)	[2]
Storage	Store in a cool, dry, and well-ventilated area	[2]

Key Applications in Materials Science

While direct applications of **(6-Ethoxypyridin-3-yl)boronic acid** in materials science are an emerging area of research, its structural motifs are highly relevant to the development of:

- Organic Light-Emitting Diodes (OLEDs): Pyridine-containing organic molecules are widely used in the emissive and charge-transport layers of OLEDs.[\[3\]](#)[\[4\]](#) The ethoxy group on the pyridine ring can enhance solubility and influence the electronic properties of the resulting materials. **(6-Ethoxypyridin-3-yl)boronic acid** serves as a key building block for introducing this functionalized pyridine unit into larger conjugated systems through Suzuki-Miyaura cross-coupling reactions.[\[5\]](#)
- Organic Semiconductors: The development of novel organic semiconductors for applications in transistors and photovoltaics often relies on the synthesis of extended π-conjugated systems. The pyridine ring, with its electron-deficient nature, can be incorporated to tune the electron affinity and charge transport characteristics of these materials.
- Sensors: Boronic acids are well-known for their ability to bind with diols, making them ideal for developing sensors for saccharides and other biologically relevant molecules.[\[6\]](#)[\[7\]](#) While

not yet demonstrated for this specific derivative, the (6-Ethoxypyridin-3-yl) moiety could be incorporated into fluorescent or colorimetric sensor platforms.

- **Functional Polymers:** Boronic acid-containing polymers can exhibit stimuli-responsive behavior, such as changes in solubility or conformation in response to pH or the presence of diols.^{[6][7][8]} These "smart" polymers have potential applications in drug delivery, self-healing materials, and responsive coatings.

Experimental Protocols

The primary utility of **(6-Ethoxypyridin-3-yl)boronic acid** in materials synthesis is through the Suzuki-Miyaura cross-coupling reaction. This reaction provides an efficient method for forming carbon-carbon bonds between the pyridyl group and other aromatic or vinylic halides.

General Protocol for Suzuki-Miyaura Cross-Coupling

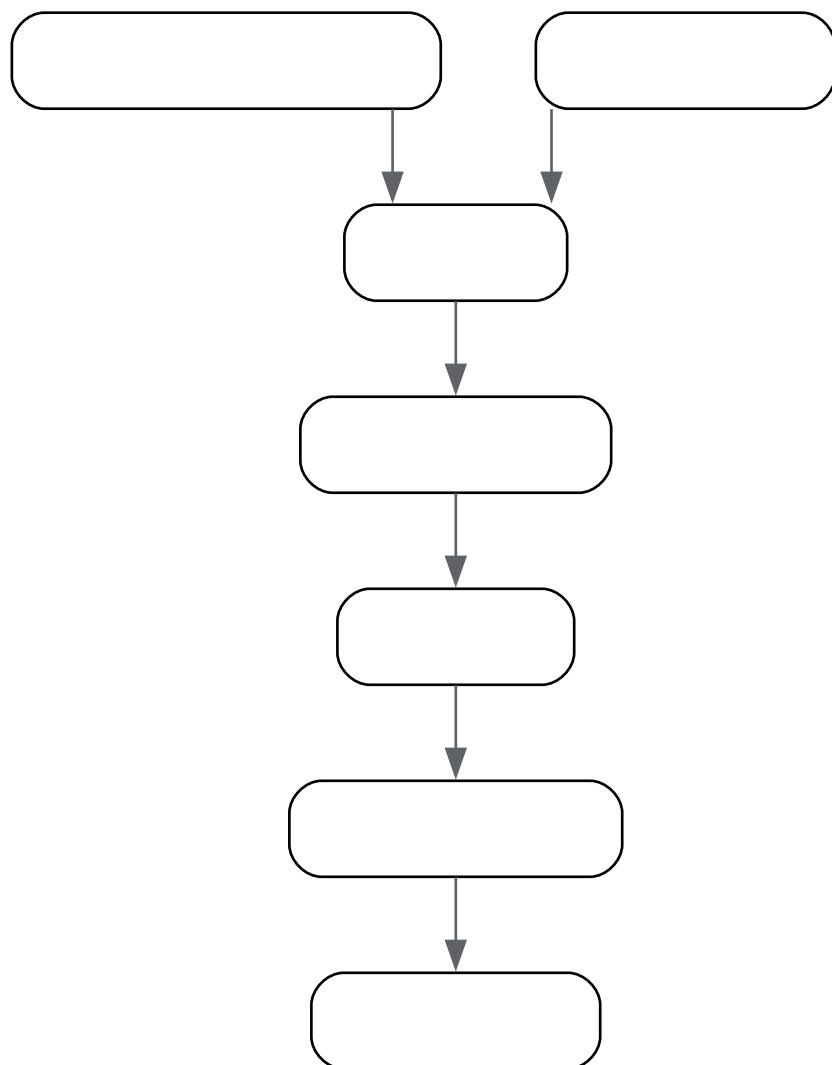
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving pyridylboronic acids.^{[5][9]}

Materials:

- **(6-Ethoxypyridin-3-yl)boronic acid**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3)
- Solvent (e.g., Dioxane, Toluene, DMF, with water)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add **(6-Ethoxypyridin-3-yl)boronic acid** (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Purge the vessel with an inert gas for 10-15 minutes.

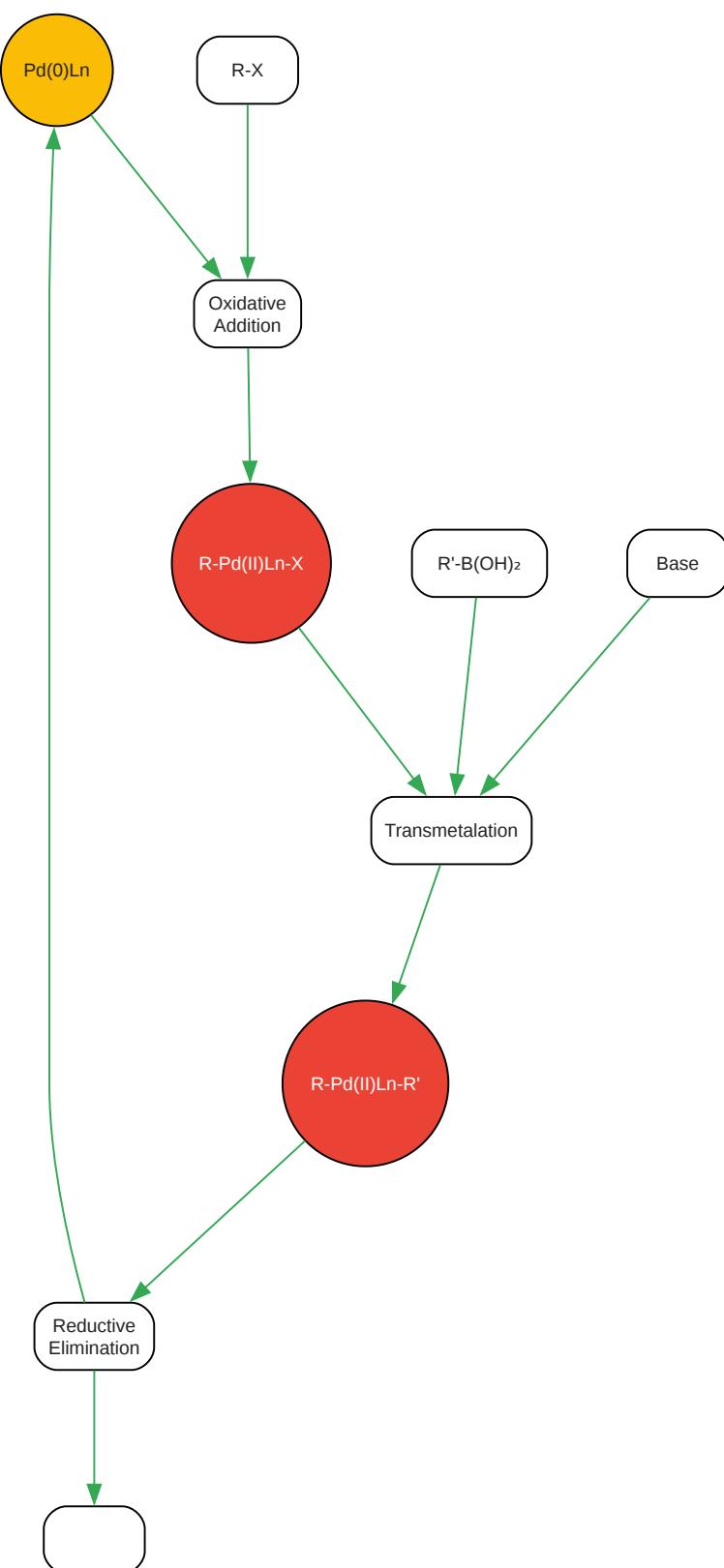

- Add the palladium catalyst (0.01-0.05 equivalents) to the vessel.
- Add the degassed solvent system to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Reaction Yields from Literature:

A study by Öztürk and co-workers demonstrated the use of a similar pyridinylboronic acid in Suzuki coupling reactions to synthesize new heterobiaryls.^[9] While specific yields for **(6-Ethoxypyridin-3-yl)boronic acid** were not provided, analogous reactions with 2-ethoxypyridin-3-ylboronic acid resulted in the formation of substituted bipyridines.^[9]

Visualizing Workflows and Pathways Logical Workflow for Material Synthesis

The following diagram illustrates a typical workflow for the synthesis and characterization of new materials using **(6-Ethoxypyridin-3-yl)boronic acid**.



[Click to download full resolution via product page](#)

Material synthesis and evaluation workflow.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Suzuki-Miyaura cross-coupling catalytic cycle.

Future Outlook

(6-Ethoxypyridin-3-yl)boronic acid represents a promising building block for the next generation of organic materials. Further research into its incorporation into novel molecular and polymeric architectures is expected to unlock new functionalities and applications in organic electronics, sensing, and smart materials. Researchers are encouraged to explore its use in Suzuki-Miyaura and other cross-coupling reactions to create a diverse library of new materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. (6-Methoxypyridin-3-yl)boronic acid [acrospharma.co.kr]
- 3. chemscene.com [chemscene.com]
- 4. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Application Notes: (6-Ethoxypyridin-3-yl)boronic acid in Materials Science]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151893#use-of-6-ethoxypyridin-3-yl-boronic-acid-in-materials-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com